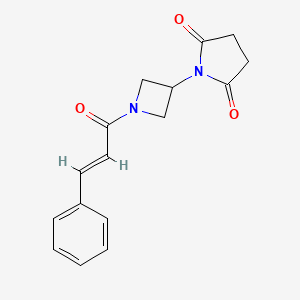

2-(adamantane-1-carbonylamino)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

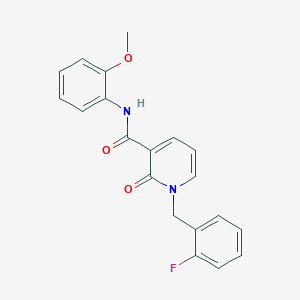

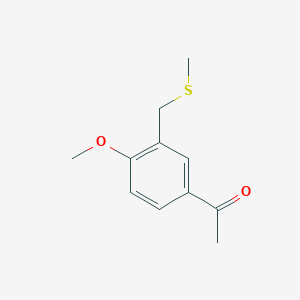

The synthesis of such a compound would likely involve the reaction of an adamantane derivative with propanoic acid or a derivative thereof. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of 2-(adamantane-1-carbonylamino)propanoic Acid would be expected to include the fused cyclohexane rings of adamantane attached to a propanoic acid molecule via a carbonyl group . The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis

As a carboxylic acid derivative, this compound would be expected to undergo reactions typical of carboxylic acids. These could include reactions with bases to form salts and with alcohols to form esters . The adamantane portion of the molecule may also undergo reactions, but these would likely be less common due to the stability of the adamantane structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect those of both propanoic acid and adamantane. Propanoic acid is a weak acid that is poorly soluble in water , while adamantane is a rigid, virtually stress-free molecule .Scientific Research Applications

Stability and Structure

Stability in Coal Liquefaction : Adamantane and its derivatives, including 1-adamantane carboxylic acid, exhibit remarkable stability under H-donor conditions used for converting coals to liquids. This stability challenges the model of polyamantanes as major structural features in coals (Aczel, Gorbaty, Maa, & Schlosberg, 1979).

Molecular Recognition and Assembly : The synthesis and crystal structures of derivatives, including the assembly capabilities of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, reveal its adaptability in forming one-dimensional motifs with a variety of partners (Karle, Ranganathan, & Haridas, 1997).

Material Science and Chemistry

Mixed-Ligand Metal-Organic Frameworks : Functionalized adamantane tectons, including those with carboxylate groups, contribute to the construction of metal-organic frameworks with unique structures and magnetic properties (Senchyk et al., 2013).

Organic Synthesis and Transformations : Adamantane derivatives, such as 2-hydroxy-2-adamantanecarboxylic acid, are involved in various reactions including ionizative decarbonylation and pinacol-type rearrangement, contributing to the field of organic synthesis (Olah & Wu, 1991).

Pharmaceutical and Biomedical Research

- Anti-Influenza Agents : Adamantane derivatives, synthesized from intermediates like 2-(2-oxoadamantan-1-yl)acetic acid, show potential as anti-influenza agents targeting the M2 protein. Their structure-activity relationships provide valuable insights for antiviral drug development (Pardali et al., 2019).

Advanced Materials and Catalysis

Nanoporous Frameworks for CO2 Sorption : Adamantane cores in covalent triazine-based frameworks demonstrate high thermal stability and effectiveness in carbon dioxide sorption and separation, contributing to environmental applications (Bhunia et al., 2013).

Catalysis and Hydrocarbon Reactions : Sulfated zirconia catalyzes reactions involving adamantane, leading to various oxygenates and providing insights into hydrocarbon conversions and superacidic catalysis (Farcasiu, Ghenciu, & Li, 1996).

properties

IUPAC Name |

2-(adamantane-1-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJILXAHMXXGCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)

![1-(4-Methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2838026.png)